molecular formula C22H12BrN5O2 B14787971 5-bromo-N-(3-cyano-1-phenyl-1H-pyrrolo[2,3-b]quinoxalin-2-yl)furan-2-carboxamide

5-bromo-N-(3-cyano-1-phenyl-1H-pyrrolo[2,3-b]quinoxalin-2-yl)furan-2-carboxamide

Cat. No.: B14787971
M. Wt: 458.3 g/mol
InChI Key: NGFYSVJWYNOJNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-N-(3-cyano-1-phenyl-1H-pyrrolo[2,3-b]quinoxalin-2-yl)furan-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrrolo[2,3-b]quinoxaline core, which is known for its significant biological activities

Preparation Methods

The synthesis of 5-bromo-N-(3-cyano-1-phenyl-1H-pyrrolo[2,3-b]quinoxalin-2-yl)furan-2-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the pyrrolo[2,3-b]quinoxaline core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the bromo group: This step involves bromination using reagents like N-bromosuccinimide (NBS).

    Attachment of the furan-2-carboxamide moiety: This can be done through amide bond formation using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial production methods may involve optimization of these steps to improve yield and scalability. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired product with high purity.

Chemical Reactions Analysis

5-bromo-N-(3-cyano-1-phenyl-1H-pyrrolo[2,3-b]quinoxalin-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromo group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) or potassium cyanide (KCN).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding quinoxaline derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

5-bromo-N-(3-cyano-1-phenyl-1H-pyrrolo[2,3-b]quinoxalin-2-yl)furan-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as an anticancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.

    Biology: It is used in biological assays to study its effects on cellular pathways and gene expression.

    Pharmacology: Researchers investigate its pharmacokinetic properties and potential therapeutic uses.

    Industry: It may be used as an intermediate in the synthesis of other biologically active compounds.

Mechanism of Action

The mechanism of action of 5-bromo-N-(3-cyano-1-phenyl-1H-pyrrolo[2,3-b]quinoxalin-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors that play a role in disease progression. For example, it may inhibit kinases involved in cancer cell signaling pathways, leading to reduced cell proliferation and induction of apoptosis.

Comparison with Similar Compounds

Similar compounds to 5-bromo-N-(3-cyano-1-phenyl-1H-pyrrolo[2,3-b]quinoxalin-2-yl)furan-2-carboxamide include:

    N-(3-cyano-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl)-3-(3-nitrophenyl)acrylamide: This compound shares a similar pyrrolo[2,3-b]quinoxaline core but differs in the substituents attached to the core structure.

    5-bromo-1-tosyl-1H-pyrrolo[2,3-b]quinoxaline: This compound has a similar core structure but includes a tosyl group instead of the furan-2-carboxamide moiety.

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C22H12BrN5O2

Molecular Weight

458.3 g/mol

IUPAC Name

5-bromo-N-(3-cyano-1-phenylpyrrolo[3,2-b]quinoxalin-2-yl)furan-2-carboxamide

InChI

InChI=1S/C22H12BrN5O2/c23-18-11-10-17(30-18)22(29)27-20-14(12-24)19-21(28(20)13-6-2-1-3-7-13)26-16-9-5-4-8-15(16)25-19/h1-11H,(H,27,29)

InChI Key

NGFYSVJWYNOJNU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(C3=NC4=CC=CC=C4N=C32)C#N)NC(=O)C5=CC=C(O5)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.